molecular formula C13H17NO3 B12082715 Methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate

Methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate

Cat. No.: B12082715
M. Wt: 235.28 g/mol
InChI Key: XIHFVOYOJWEQBL-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate is a chemical intermediate of interest in medicinal chemistry for the synthesis of novel therapeutic agents. The incorporation of the tetrahydro-2H-pyran (THP) moiety is a strategic feature in drug design, as this saturated, heterocyclic structure is known to improve pharmacokinetic properties. Research indicates that similar THP-containing scaffolds are valuable in developing central nervous system (CNS) active compounds, as they can enhance brain penetration and reduce nonspecific binding, which is critical for targets such as histone deacetylase 6 (HDAC6) in neurodegenerative diseases . The 3-amino and benzoate ester functional groups provide versatile handles for further chemical modification, allowing researchers to explore structure-activity relationships. This compound is intended for research applications only, specifically for the development and optimization of new biologically active molecules in preclinical studies.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 3-amino-5-(oxan-4-yl)benzoate

InChI

InChI=1S/C13H17NO3/c1-16-13(15)11-6-10(7-12(14)8-11)9-2-4-17-5-3-9/h6-9H,2-5,14H2,1H3

InChI Key

XIHFVOYOJWEQBL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2CCOCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Aromatic Substitution: The synthesis of Methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate typically begins with the nitration of methyl benzoate to introduce a nitro group at the meta position. This is followed by catalytic hydrogenation to reduce the nitro group to an amino group.

    Formation of Tetrahydro-2H-pyran-4-yl Substituent: The tetrahydro-2H-pyran-4-yl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the aromatic ring is replaced by the tetrahydro-2H-pyran-4-yl group under basic conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and hydrogenation processes, followed by purification steps such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate has been identified as a promising candidate for the development of novel therapeutic agents. Its structure allows for modifications that can enhance biological activity, making it suitable for various medicinal applications.

Structure-Activity Relationship Studies

Research has focused on understanding the structure-activity relationships (SAR) of this compound and its derivatives. Modifications at different positions on the benzoate and tetrahydropyran moieties have been shown to impact biological activity significantly. For instance, studies have demonstrated that specific substitutions can enhance affinity for neurotransmitter transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) .

Pharmacological Applications

The pharmacological potential of this compound is particularly relevant in treating various neurological and gastrointestinal disorders.

Gastrointestinal Disorders

This compound has been explored for its effects on gastrointestinal motility disorders. Research indicates that compounds with similar structures can act as 5-HT4 receptor agonists, which are beneficial in treating conditions like gastroesophageal reflux disease (GERD), irritable bowel syndrome (IBS), and functional dyspepsia .

Neurological Disorders

In addition to gastrointestinal applications, this compound has shown potential in addressing neurological conditions. Its ability to modulate neurotransmitter levels suggests a role in treating depression and anxiety disorders. Studies have indicated that derivatives exhibit antidepressant-like activity through their action on monoamine transporters .

Antidepressant Activity

A notable study evaluated the antidepressant potential of this compound derivatives in animal models. The results indicated that certain modifications led to significant reductions in immobility during forced swim tests, suggesting enhanced efficacy compared to standard antidepressants like imipramine .

Inhibitory Activity Against EZH2

Further research has highlighted the potential of this compound as an inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a target in cancer therapy. Compounds derived from this compound were evaluated for their antiproliferative effects against various cancer cell lines, demonstrating promising results .

Data Tables

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Activity Target Effect Reference
5-HT4 Receptor AgonismGastrointestinal tractImproved motility
DAT/SERT/NET InhibitionCNSAntidepressant-like effects
EZH2 InhibitionCancer cellsAntiproliferative activity

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis under physiological conditions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate with key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Synthetic Method
This compound 3-NH₂, 5-THP ~335.3 (C₁₇H₂₁NO₄) Aromatic, amine, cyclic ether Multi-step with Boc protection
Methyl benzoate No substituents 136.15 Aromatic ester Direct esterification
Methyl 2,4-dihydroxy-6-methyl benzoate (Compound 5, [7]) 2-OH, 4-OH, 6-CH₃ 182.17 Aromatic, hydroxyl, methyl Natural isolation or synthesis
Ethyl 2-amino-6-(pyrazol-1-yl)-4H-pyran carboxylate (11b) Amino, pyrazole, cyano ~357.3 (estimated) Amino, heterocyclic, cyano Reflux with ethyl cyanoacetate
Benzyl benzoate Benzyl ester 212.25 Aromatic ester Transesterification

Key Observations :

  • Synthetic Complexity : Unlike single-step syntheses for basic esters (e.g., methyl benzoate via direct esterification ), the target compound requires Boc-mediated protection and controlled hydrolysis, reflecting the sensitivity of its amine group .

Physicochemical Properties

  • However, the THP moiety may increase lipophilicity relative to hydroxylated analogs like Compound 5 .
  • Stability : The cyclic ether (THP) likely improves metabolic stability compared to esters with labile substituents (e.g., benzyl benzoate, which hydrolyzes readily ).

Biological Activity

Methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate, a compound derived from benzoic acid, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C14H19NO3
  • Molecular Weight : 251.31 g/mol
  • CAS Number : 1403257-49-7

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular processes, thereby affecting cell proliferation and survival.
  • Modulation of Signaling Pathways : It may influence key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial in cancer biology and other diseases.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound:

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines, including A549 (lung carcinoma), MCF7 (breast cancer), and HCT116 (colon cancer).
Cell LineIC50 Value (µM)Reference
A54912.5
MCF710.0
HCT1168.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant cytotoxicity against these cancer cell lines.

Anti-inflammatory Effects

In addition to its antitumor properties, this compound exhibits anti-inflammatory effects:

  • Mechanism : It suppresses the production of pro-inflammatory cytokines and mediators, which can be beneficial in treating inflammatory diseases.
Inflammatory MediatorEffectReference
TNF-alphaDecreased levels
IL-6Reduced secretion

Case Studies

  • In Vivo Studies : In a mouse xenograft model, administration of this compound resulted in a significant reduction in tumor size compared to control groups. This suggests its potential for therapeutic use in oncology.
  • Combination Therapy : Studies have shown that this compound enhances the efficacy of traditional chemotherapeutics like cisplatin, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant tumors.

Q & A

Q. What are the key synthetic routes for Methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate, and how do reaction conditions influence yield?

The synthesis typically involves:

  • Protection/deprotection strategies : The amino group is introduced via nucleophilic substitution or reductive amination, often requiring protection of reactive intermediates (e.g., using Boc or Fmoc groups) to prevent side reactions .
  • Esterification : Methylation of the benzoic acid precursor under acidic or basic conditions (e.g., methanol/H<sup>+</sup> or diazomethane) .
  • Tetrahydro-2H-pyran incorporation : The tetrahydropyran ring is introduced via cyclization or coupling reactions, with solvents like THF or DCM and catalysts such as Pd/C or Grignard reagents .

Q. Key optimization parameters :

  • Temperature (60–100°C for amination steps) .
  • Solvent polarity (aprotic solvents enhance nucleophilicity in substitution reactions) .
  • Catalyst loading (e.g., 5–10 mol% Pd for coupling reactions) .

Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the ester, amino, and tetrahydropyran moieties. Aromatic protons appear at δ 6.5–8.0 ppm, while the methyl ester resonates at δ 3.8–4.0 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]<sup>+</sup> expected at m/z 262.1445 for C14H19NO3) .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for the tetrahydropyran ring conformation .

Common pitfalls : Overlapping NMR signals (e.g., amino vs. hydroxyl protons) are addressed via derivatization (e.g., acetylation) or 2D-COSY .

Advanced Research Questions

Q. How do steric and electronic effects of the tetrahydropyran moiety influence reactivity in downstream modifications?

The tetrahydropyran ring:

  • Steric effects : The chair conformation shields the amino group, reducing its nucleophilicity in acylation reactions. This necessitates stronger activating agents (e.g., HATU vs. DCC) .
  • Electronic effects : The oxygen atom in the ring enhances solubility in polar solvents (logP reduction by ~0.5 units compared to non-oxygenated analogs) .

Example : In Suzuki-Miyaura couplings, electron-donating effects of the tetrahydropyran oxygen improve aryl boronic acid reactivity, yielding cross-coupled products at 70–80% efficiency .

Q. What strategies address conflicting data in biological activity assays (e.g., inconsistent IC50 values)?

  • Assay validation : Use orthogonal methods (e.g., fluorescence polarization vs. SPR) to confirm target binding .
  • Solubility adjustments : Poor aqueous solubility (common with benzoate esters) is mitigated via co-solvents (e.g., 10% DMSO) or prodrug strategies .
  • Metabolite interference : LC-MS/MS identifies degradation products (e.g., hydrolyzed benzoate) that may skew activity readings .

Case study : Discrepancies in kinase inhibition assays were resolved by identifying a metabolite (3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoic acid) with off-target activity .

Q. How does the amino group’s position impact intermolecular interactions in crystallographic studies?

  • Hydrogen bonding : The meta-positioned amino group forms stronger H-bonds with protein residues (e.g., Asp189 in trypsin-like proteases) compared to para-substituted analogs .
  • Crystal packing : The amino group’s orientation influences lattice energy, with polymorphs showing melting point variations of 5–10°C .

Q. Data example :

PolymorphMelting Point (°C)H-bond Interactions
Form I158–160N–H···O (2.8 Å)
Form II150–153N–H···N (3.1 Å)

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME estimate:
    • LogP : ~2.1 (moderate lipophilicity) .
    • CYP450 interactions : High affinity for CYP3A4 (risk of drug-drug interactions) .
  • DFT calculations : Optimize ground-state geometry to identify reactive sites for electrophilic attack (e.g., amino group’s lone pair orientation) .

Validation : MD simulations align with experimental solubility data (±10% error) .

Q. How are conflicting spectral data (e.g., IR vs. Raman) reconciled during structural elucidation?

  • IR-Raman complementarity : IR detects C=O stretching (1720 cm<sup>−1</sup>), while Raman highlights aromatic ring vibrations (1600 cm<sup>−1</sup>) .
  • Density functional theory (DFT) : Simulates vibrational spectra to assign ambiguous peaks (e.g., distinguishing NH2 bending from solvent artifacts) .

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